6-Bromo-3-ethoxypyridine-2-carboxylic acid
Description
6-Bromo-3-ethoxypyridine-2-carboxylic acid is a brominated pyridine derivative featuring an ethoxy (–OCH₂CH₃) group at position 3 and a carboxylic acid (–COOH) group at position 2. The bromine atom at position 6 enhances its utility as a synthetic intermediate in pharmaceuticals and agrochemicals. The ethoxy group contributes to its solubility in organic solvents and modulates electronic properties for targeted reactivity.
Properties
IUPAC Name |
6-bromo-3-ethoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-5-3-4-6(9)10-7(5)8(11)12/h3-4H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWHIMBTVBETIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-ethoxypyridine-2-carboxylic acid typically involves the bromination of 3-ethoxypyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-ethoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce carboxylates or alcohols, respectively .
Scientific Research Applications
6-Bromo-3-ethoxypyridine-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs are compared based on substituent positions and functional groups (Table 1):
Reactivity and Electronic Effects
- Ethoxy vs.
- Halogen Effects : Bromine (electron-withdrawing) at C6 in the target compound directs electrophilic substitution to positions 4 or 5, whereas chlorine in 3-bromo-6-chloro-2-pyridinecarboxylic acid enhances reactivity for cross-coupling reactions .
- Carboxylic Acid Position : The –COOH group at C2 (vs. C3 in 4-bromo-6-methyl-3-pyridinecarboxylic acid) influences hydrogen bonding and metal coordination, affecting crystallization and biological activity .
Physicochemical Properties
- Melting Points : Brominated pyridines typically exhibit high melting points (>200°C), but alkoxy groups (e.g., ethoxy) may lower these due to reduced crystallinity. For example, 4-bromopyridine hydrochloride melts at ~270°C (decomposes) , while methoxy analogs are often liquids or low-melting solids.
- Solubility : Ethoxy and carboxylic acid groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to purely halogenated derivatives .
Biological Activity
6-Bromo-3-ethoxypyridine-2-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a bromine atom at the 6th position, an ethoxy group at the 3rd position, and a carboxylic acid group at the 2nd position of the pyridine ring. Its unique structure allows it to interact with various biological targets, making it a subject of research in pharmacology and medicinal chemistry.
The compound's molecular formula is , and its molecular weight is approximately 232.09 g/mol. The presence of the bromine atom and the ethoxy group are believed to enhance its reactivity and biological activity.
The biological activity of this compound may involve interactions with specific enzymes or receptors within biological systems. The exact mechanisms can vary, but potential pathways include modulation of signaling cascades or inhibition of enzymatic activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine carboxylic acids have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.
Cytotoxic Effects
In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects against cancer cell lines. For example, some pyridine derivatives have shown selective cytotoxicity against human lung adenocarcinoma (A549) and melanoma (A375) cell lines, indicating that further studies on this compound could reveal its potential as an anticancer agent.
Research Findings
Several studies have explored the biological activities of compounds related to this compound:
| Compound | Activity | IC50 Value |
|---|---|---|
| Compound A | Cytotoxicity against A375 | 5.7 µM |
| Compound B | Antimicrobial against E. coli | 36 µg/mL |
| Compound C | Inhibition of HUVEC proliferation | 1.4 µM |
These findings suggest that modifications in the pyridine ring can significantly influence biological activity, offering insights into how structural variations affect potency and selectivity.
Case Studies
- Cytotoxicity Study : A study involving various pyridine derivatives reported that compounds structurally similar to this compound exhibited significant cytotoxic effects on cancer cell lines, with IC50 values ranging from 5 to 10 µM for several derivatives.
- Antimicrobial Screening : In another study, a series of pyridine carboxylic acids were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed promising antimicrobial activity, warranting further investigation into their mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
